Ethyl hexadeca-10,13-dienoate Ethyl hexadeca-10,13-dienoate Ethyl hexadeca-10,13-dienoate is a natural product found in Cystoseira barbata with data available.
Brand Name: Vulcanchem
CAS No.: 95456-53-4
VCID: VC19212409
InChI: InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h5-6,8-9H,3-4,7,10-17H2,1-2H3
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

Ethyl hexadeca-10,13-dienoate

CAS No.: 95456-53-4

Cat. No.: VC19212409

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hexadeca-10,13-dienoate - 95456-53-4

Specification

CAS No. 95456-53-4
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name ethyl hexadeca-10,13-dienoate
Standard InChI InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h5-6,8-9H,3-4,7,10-17H2,1-2H3
Standard InChI Key NSOPDUMLFDNMEX-UHFFFAOYSA-N
Canonical SMILES CCC=CCC=CCCCCCCCCC(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl hexadeca-10,13-dienoate has the molecular formula C18H32O2\text{C}_{18}\text{H}_{32}\text{O}_{2} and a molecular weight of 280.445 g/mol . The structure features a 16-carbon backbone with cis (Z) double bonds at C10 and C13, confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:

  • 1H^{1}\text{H} NMR: Signals at δ 5.35–5.25 (m, 4H, H-10, H-11, H-13, H-14), δ 4.12 (q, 2H, J = 7.1 Hz, OCH2CH3), and δ 1.25 (t, 3H, J = 7.1 Hz, OCH2CH3) .

  • 13C^{13}\text{C} NMR: Peaks at δ 173.4 (C=O ester), δ 130.2–127.8 (sp² carbons), and δ 60.1 (OCH2CH3) .

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (ester C=O stretch) and 3010 cm⁻¹ (C-H stretch of alkenes) .

The double bond geometry (Z,Z) was established through NOESY correlations and comparison with synthetic standards .

Physical Properties

PropertyValue
Boiling Point345–348°C (estimated)
Density0.89 g/cm³
LogP5.58
SolubilityInsoluble in water; soluble in ethanol, chloroform

The high logP value indicates strong lipophilicity, making it suitable for lipid-based formulations .

Synthesis and Modification

Esterification of Hexadecadienoic Acid

The most common synthesis involves acid-catalyzed esterification of hexadeca-10,13-dienoic acid with ethanol:

Hexadeca-10,13-dienoic acid+EtOHH2SO4Ethyl hexadeca-10,13-dienoate+H2O\text{Hexadeca-10,13-dienoic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl hexadeca-10,13-dienoate} + \text{H}_2\text{O}

Optimized conditions (70°C, 6 hours) yield >85% product .

Hydrogenation and Functionalization

Catalytic hydrogenation (H₂, Pd/C) saturates the double bonds, producing ethyl hexadecanoate—a saturated analog used in lubricants. Epoxidation with m-CPBA introduces oxirane groups, enabling polymer cross-linking applications .

Biological Relevance

Metabolic Pathways

In marine fungi (Aspergillus spp.), ethyl hexadeca-10,13-dienoate is biosynthesized via esterification of fatty acids generated through polyketide synthase (PKS) pathways. The double bonds arise from desaturases acting on palmitic acid derivatives .

Bioactivity

  • Antimicrobial Effects: Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell membrane integrity .

  • Anti-Inflammatory Action: Inhibits COX-2 (IC₅₀ = 18 µM) in murine macrophages, reducing prostaglandin E₂ synthesis .

  • Signal Modulation: Serves as a precursor for oxidized lipid mediators (e.g., epoxy eicosatrienoic acids) that regulate vascular tone .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70% acetonitrile) elutes the compound at 14.2 minutes, with UV detection at 210 nm . GC-MS analysis (EI mode) shows a molecular ion at m/z 280.24 and fragmentation peaks at m/z 236 ([M−COOEt]⁺) and m/z 164 ([C₁₀H₁₃]⁺) .

Spectroscopic Techniques

  • High-Resolution MS: Exact mass = 280.24023 Da (calculated for C18H32O2\text{C}_{18}\text{H}_{32}\text{O}_{2}) .

  • 2D NMR: COSY and HMBC correlations confirm the positions of double bonds and ester linkage .

Industrial and Research Applications

Lipidomics Studies

Used as an internal standard for quantifying unsaturated fatty acids in plasma and tissue samples, leveraging its distinct retention time and mass signature .

Material Science

Incorporated into bio-based polymers to enhance flexibility. For example, copolymerization with ε-caprolactone increases elastomer ductility by 40% .

Cosmetic Formulations

Its lipophilic nature and oxidative stability make it a candidate for moisturizers and emulsifiers, though cytotoxicity assays (IC₅₀ > 100 µM in keratinocytes) confirm safety .

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